molecular formula C10H13ClN2 B12407325 (Rac)-Nicotine EP impurity A-d4 (hydrochloride)

(Rac)-Nicotine EP impurity A-d4 (hydrochloride)

Cat. No.: B12407325
M. Wt: 200.70 g/mol
InChI Key: LTMMWOZUDGOBPQ-BHBAGPQMSA-N
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Description

(Rac)-Nicotine EP impurity A-d4 (hydrochloride) is a deuterated form of nicotine impurity A, which is used as a reference standard in pharmaceutical analysis. The compound is labeled with deuterium, a stable isotope of hydrogen, which helps in the identification and quantification of nicotine and its impurities in various formulations. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Nicotine EP impurity A-d4 (hydrochloride) involves the incorporation of deuterium atoms into the nicotine impurity A molecule. This can be achieved through several synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: The use of deuterated reagents in the synthesis of nicotine impurity A can lead to the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of (Rac)-Nicotine EP impurity A-d4 (hydrochloride) typically involves large-scale deuterium exchange reactions or the use of deuterated reagents in a controlled environment. The process includes:

    Purification: The synthesized compound is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.

    Crystallization: The purified compound is then crystallized to obtain the hydrochloride salt form, which is more stable and soluble.

Chemical Reactions Analysis

Types of Reactions

(Rac)-Nicotine EP impurity A-d4 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its non-deuterated form or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more deuterium atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other oxidizing agents are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents are used for reduction reactions.

    Substitution Reagents: Halogenating agents, nucleophiles, and other reagents are used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (Rac)-Nicotine EP impurity A-d4 (hydrochloride).

Scientific Research Applications

(Rac)-Nicotine EP impurity A-d4 (hydrochloride) has several scientific research applications, including:

    Pharmaceutical Analysis: It is used as a reference standard in the analysis of nicotine and its impurities in pharmaceutical formulations.

    Metabolic Studies: The compound is used in metabolic studies to trace the metabolic pathways of nicotine and its derivatives.

    Isotope Labeling Studies: The deuterium labeling helps in studying the kinetic isotope effects and reaction mechanisms in various chemical reactions.

    Analytical Chemistry: It is used in analytical chemistry for the development and validation of analytical methods for nicotine and its impurities.

Mechanism of Action

The mechanism of action of (Rac)-Nicotine EP impurity A-d4 (hydrochloride) involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the reaction kinetics and mechanisms by altering the bond strengths and reaction rates. This can provide valuable insights into the reaction mechanisms and pathways of nicotine and its derivatives.

Comparison with Similar Compounds

Similar Compounds

    Nicotine EP impurity A: The non-deuterated form of the compound.

    Nicotine EP impurity B: Another impurity of nicotine with a different structure.

    Nicotine-d4: A deuterated form of nicotine itself.

Uniqueness

(Rac)-Nicotine EP impurity A-d4 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The deuterium atoms enhance the compound’s stability and allow for precise quantification and identification in complex mixtures. This makes it a valuable tool in pharmaceutical analysis and research.

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

200.70 g/mol

IUPAC Name

2,3,4,6-tetradeuterio-5-(1,2,3,6-tetrahydropyridin-2-yl)pyridine;hydrochloride

InChI

InChI=1S/C10H12N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h1-4,6,8,10,12H,5,7H2;1H/i3D,4D,6D,8D;

InChI Key

LTMMWOZUDGOBPQ-BHBAGPQMSA-N

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CC=CCN2)[2H].Cl

Canonical SMILES

C1C=CCNC1C2=CN=CC=C2.Cl

Origin of Product

United States

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